Methyl 6-iodo-5-methylnicotinate
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Overview
Description
Methyl 6-iodo-5-methylnicotinate: is an organic compound belonging to the class of nicotinates It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by an iodine atom, and the carboxyl group is esterified with methanol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-iodo-5-methylnicotinate typically involves the iodination of 5-methylnicotinic acid followed by esterification. One common method includes:
Iodination: 5-methylnicotinic acid is treated with iodine and a suitable oxidizing agent, such as sodium iodate, in an acidic medium to introduce the iodine atom at the 6-position.
Esterification: The resulting 6-iodo-5-methylnicotinic acid is then esterified with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk iodination: of 5-methylnicotinic acid using industrial-grade reagents.
Continuous esterification: in large reactors to ensure high yield and purity of the final product
Chemical Reactions Analysis
Types of Reactions: Methyl 6-iodo-5-methylnicotinate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding 5-methylnicotinate derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acid derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products:
Substitution: Various substituted nicotinates.
Reduction: 5-methylnicotinate derivatives.
Oxidation: Carboxylic acid derivatives
Scientific Research Applications
Methyl 6-iodo-5-methylnicotinate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Biological Studies: Utilized in studies involving nicotinic acid derivatives and their biological effects .
Mechanism of Action
The mechanism of action of Methyl 6-iodo-5-methylnicotinate involves its interaction with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to various molecular targets. The ester group allows for easier cellular uptake and metabolism, leading to the release of active nicotinic acid derivatives within the cell .
Comparison with Similar Compounds
Methyl nicotinate: Lacks the iodine atom, making it less reactive in substitution reactions.
6-Iodo-nicotinic acid: Not esterified, leading to different solubility and reactivity properties.
5-Methylnicotinic acid: Lacks both the iodine atom and ester group, resulting in different biological activity .
Uniqueness: Methyl 6-iodo-5-methylnicotinate is unique due to the presence of both the iodine atom and the ester group, which confer distinct chemical reactivity and biological properties compared to its analogs .
Properties
Molecular Formula |
C8H8INO2 |
---|---|
Molecular Weight |
277.06 g/mol |
IUPAC Name |
methyl 6-iodo-5-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C8H8INO2/c1-5-3-6(8(11)12-2)4-10-7(5)9/h3-4H,1-2H3 |
InChI Key |
ZXYUSTYVKKIUTN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1I)C(=O)OC |
Origin of Product |
United States |
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